

# An In-depth Technical Guide to the Molecular Structure of Methyl Picolinimide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl picolinimide

Cat. No.: B141921

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## Abstract

**Methyl picolinimide**, a pyridine derivative featuring an imide functional group, serves as a valuable intermediate in organic synthesis and a ligand in coordination chemistry. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams are presented to support advanced research and development activities. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this compound's characteristics.

## Molecular Identity and Structure

**Methyl picolinimide**, also known as methyl pyridine-2-carboximide, is an organic compound containing a pyridine ring substituted at the 2-position with a methyl imide group. [1] Its unique structure, combining an aromatic nitrogen heterocycle with a reactive imide moiety, makes it a subject of interest in synthetic and medicinal chemistry.

## Chemical Identifiers

The fundamental identifiers for **methyl picolinimide** are summarized below, providing essential information for substance registration, retrieval, and safety documentation.

Identifier	Value
CAS Number	19547-38-7[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O[2][3][4][5]
Molecular Weight	136.15 g/mol [3][4]
IUPAC Name	methyl pyridine-2-carboximate[1]
Synonyms	Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine[1][3][4]
InChI	InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3[2][3]
InChIKey	NEGQCMNHXHSFGU-UHFFFAOYSA-N[1][2][3]
SMILES	COC(=N)C1=CC=CC=N1[4]

## Structural Representation

The two-dimensional structure of **methyl picolinimide** illustrates the connectivity of its atoms, featuring a central pyridine ring. The imide functional group, -C(=NH)OCH<sub>3</sub>, is attached to the C2 position of the ring. A computed three-dimensional model can also be rendered to visualize its spatial arrangement.[2]

## Physicochemical Properties

Computational chemistry provides insights into the molecule's properties, which are critical for predicting its behavior in various chemical and biological systems.

Property	Value
Topological Polar Surface Area (TPSA)	45.97 Å <sup>2</sup> <a href="#">[4]</a>
LogP	1.05337 <a href="#">[4]</a>
Hydrogen Bond Acceptors	3 <a href="#">[4]</a>
Hydrogen Bond Donors	1 <a href="#">[4]</a>
Rotatable Bonds	1 <a href="#">[4]</a>

## Synthesis and Reactivity

The synthesis of **methyl picolinimide** is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[\[6\]](#)[\[7\]](#)[\[8\]](#) This method provides a direct route to the corresponding imino ester salt, known as a Pinner salt.[\[6\]](#)[\[9\]](#)

## Experimental Protocol: Synthesis of Methyl Picolinimide

The following protocol details a high-yield synthesis of **methyl picolinimide** from 2-cyanopyridine.[\[1\]](#)

Materials:

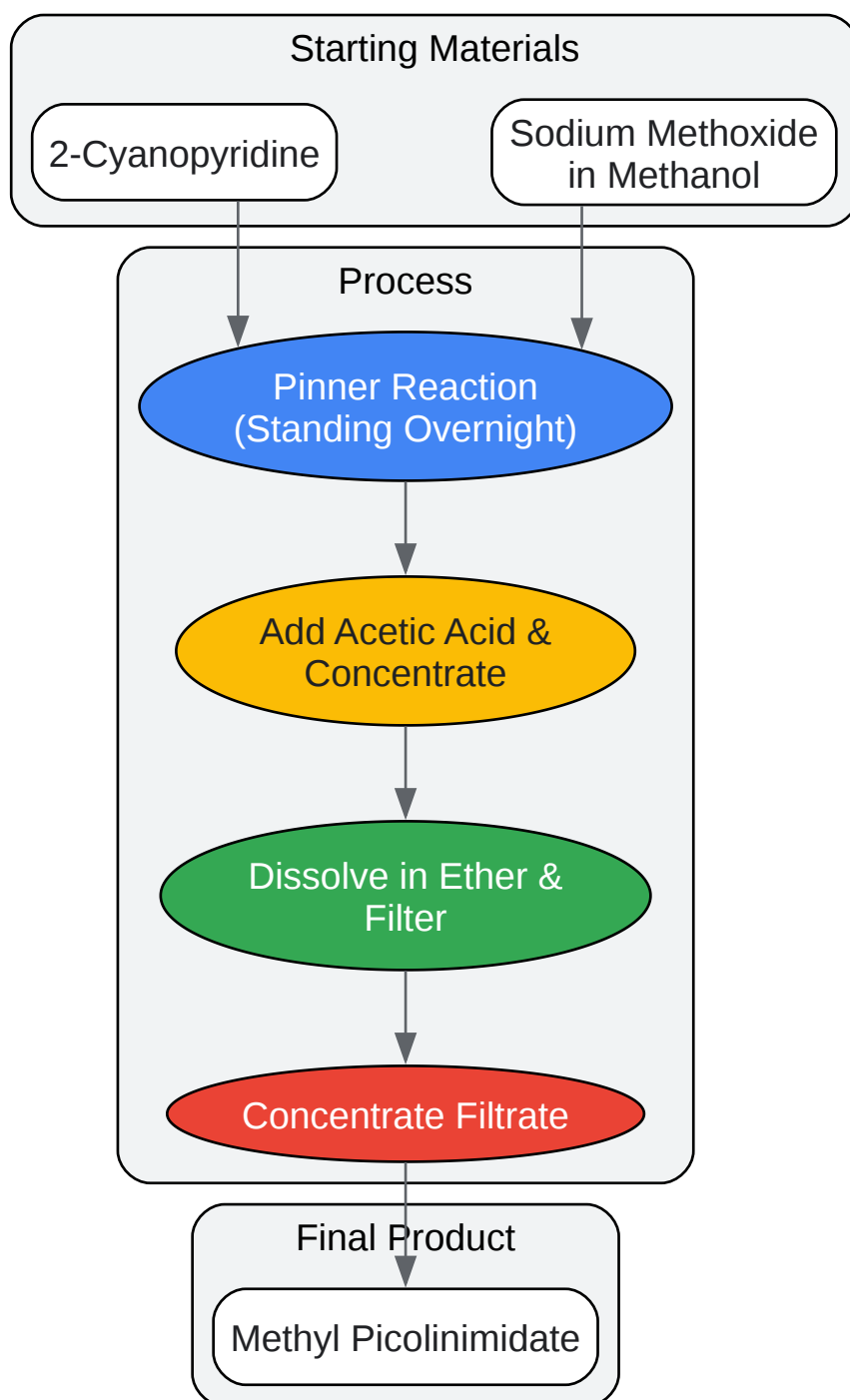
- 2-Cyano-6-n-propylpyridine (or 2-cyanopyridine as the base nitrile)
- Methanol
- Metallic Sodium
- Acetic Acid
- Ether

Procedure:

- A solution of sodium methoxide in methanol is prepared by dissolving metallic sodium (0.32 g) in methanol (100 ml).[\[1\]](#)
- 2-Cyanopyridine (10 g) is dissolved in the prepared sodium methoxide solution.[\[1\]](#)
- The reaction mixture is allowed to stand overnight.[\[1\]](#)
- Acetic acid (0.82 g) is added to the mixture, which is then concentrated under reduced pressure.[\[1\]](#)
- The resulting residue is dissolved in ether (200 ml), and any insoluble materials are removed by filtration.[\[1\]](#)
- The filtrate is concentrated under reduced pressure to yield **methyl picolinimide**.[\[1\]](#) A reported yield for a similar starting material is 94%.[\[1\]](#)

## Logical Workflow of Synthesis

The synthesis process can be visualized as a logical workflow, starting from the nitrile raw material and proceeding through the key reaction and purification steps to obtain the final product.



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Caption: Synthesis workflow for **Methyl Picolinimide**.

## Reactivity

The imidate functional group is a versatile intermediate. Pinner salts can undergo further nucleophilic additions to yield various products, such as esters (with water), amidines (with ammonia or amines), or orthoesters (with excess alcohol).[6][10] For instance, **methyl picolinimide** has been shown to react with ethyl carbazate when melted together at 200°C to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating its utility in synthesizing heterocyclic compounds.[11]

## Analytical Data

Comprehensive spectroscopic data for **methyl picolinimide** is not readily available in public repositories. However, data for the structurally related compound, methyl picolinate (the ester analogue), and gas chromatography data for **methyl picolinimide** itself can provide analytical insights.

## Gas Chromatography

Gas chromatography data for **methyl picolinimide** has been compiled by the NIST Mass Spectrometry Data Center.

Column Type	Active Phase	Retention Index (I)	Carrier Gas
Capillary	DB-5	1181	He[12]
Capillary	CAM	-	He[3]

## Spectroscopic Data of a Related Compound: Methyl Picolinate

Disclaimer: The following IR and NMR spectroscopic data are for methyl picolinate (CAS 2459-07-6), not **methyl picolinimide**. This information is provided for comparative and reference purposes only, as methyl picolinate shares the same pyridine-2-carboxylate core structure, differing only in the functional group (ester vs. imide).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrations.[13][14] For methyl picolinate, characteristic absorptions would include C=O stretching from the ester group, C-O stretching, and vibrations

associated with the aromatic pyridine ring.[15] The region from 1450 to 600  $\text{cm}^{-1}$  is often referred to as the fingerprint region, providing a unique pattern for each compound.[14]

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl picolinate, the spectrum would show distinct signals for the methyl protons and the four aromatic protons on the pyridine ring, with their chemical shifts and splitting patterns being indicative of their positions relative to the nitrogen atom and the ester group.[16]

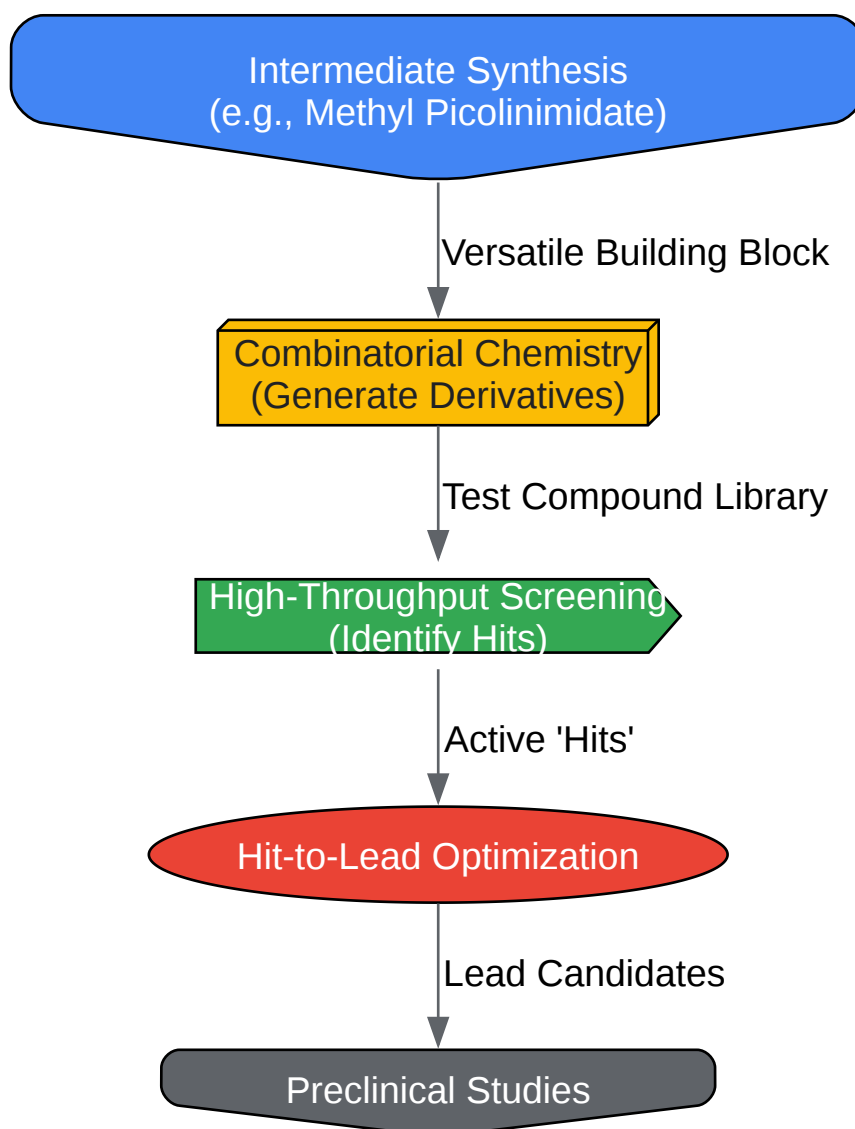
## Applications in Research and Drug Development

**Methyl picolinimide** and related compounds are valuable in several areas of chemical science.

- **Synthetic Intermediate:** As demonstrated by its reaction with ethyl carbazate, **methyl picolinimide** is a useful precursor for synthesizing more complex heterocyclic molecules, which are common scaffolds in pharmaceuticals.[11]
- **Ligand in Coordination Chemistry:** The pyridine nitrogen and the imide group can act as coordination sites for metal ions. This property is explored in the development of metal complexes with specific catalytic or biological activities.[11]
- **Drug Discovery:** While not a drug itself, its derivatives are of interest. The broader field of pharmacometrics utilizes computational modeling and simulation to optimize drug development, from discovery through regulatory approval.[17][18][19] Intermediates like **methyl picolinimide** are foundational to creating the novel molecular entities (NMEs) that are the subject of such studies. The development of new drugs often relies on the synthesis of diverse chemical libraries, where versatile building blocks are essential.

## Role in a Drug Development Pipeline

The diagram below illustrates a conceptual workflow where a versatile chemical intermediate like **methyl picolinimide** could be utilized in the early stages of drug discovery to generate a library of candidate compounds for screening.



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Caption: Role of intermediates in a drug discovery workflow.

## Conclusion

**Methyl picolinimide** is a structurally distinct compound with significant potential as a synthetic intermediate and building block in medicinal and materials chemistry. Its synthesis via the Pinner reaction is efficient and well-documented. While a complete public spectroscopic profile is lacking, its known reactivity and the properties of related structures provide a solid foundation for its application in research. This guide consolidates the available technical data to



facilitate its use by scientists and researchers in the development of novel molecules and materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Methyl Picolinimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141921#methyl-picolinimide-molecular-structure]

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